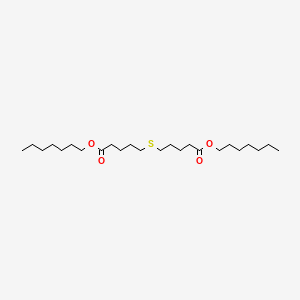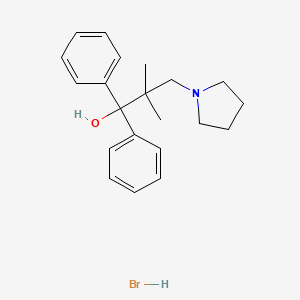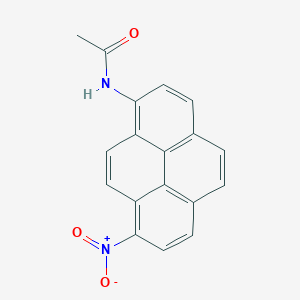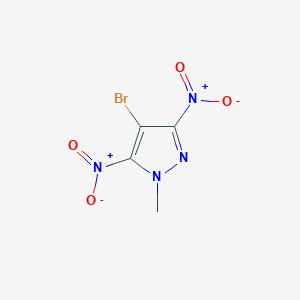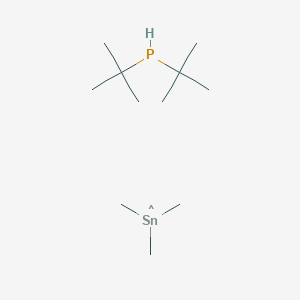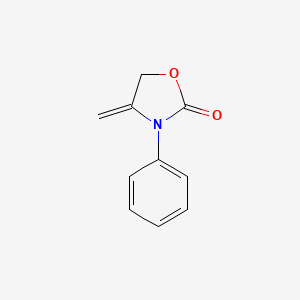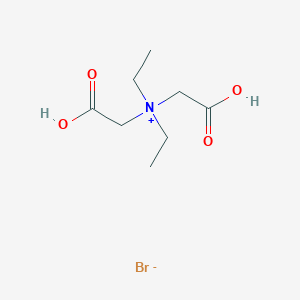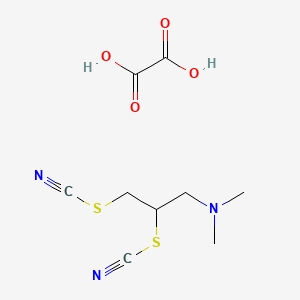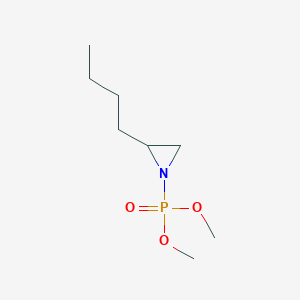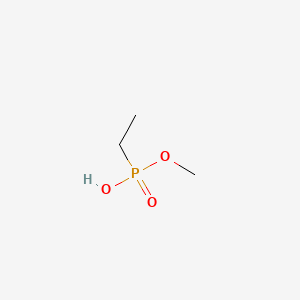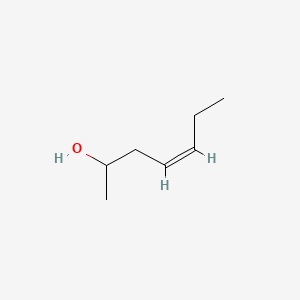
(Z)-4-Hepten-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-4-Hepten-2-ol: is an organic compound with the molecular formula C7H14O. It is a type of unsaturated alcohol, characterized by the presence of a double bond between the fourth and fifth carbon atoms in the heptane chain, and a hydroxyl group attached to the second carbon atom. The “Z” configuration indicates that the highest priority substituents on either side of the double bond are on the same side, giving the molecule a specific spatial arrangement.
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (Z)-4-Hepten-2-ol involves the Grignard reaction. This process typically starts with the reaction of 4-hepten-2-one with a Grignard reagent such as methylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.
Hydroboration-Oxidation: Another method involves the hydroboration-oxidation of 4-heptene. This two-step process first adds borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反応の分析
Types of Reactions:
Oxidation: (Z)-4-Hepten-2-ol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reacting with thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of a base like pyridine.
Major Products:
Oxidation: 4-Hepten-2-one or 4-Heptenal.
Reduction: 4-Heptanol.
Substitution: 4-Chloroheptene.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: (Z)-4-Hepten-2-ol is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Pheromone Research: The compound is studied for its potential role in insect pheromones, aiding in the development of pest control methods.
Medicine:
Drug Development: It serves as a building block in the synthesis of various medicinal compounds, particularly those targeting metabolic pathways.
Industry:
Flavor and Fragrance: this compound is used in the formulation of flavors and fragrances due to its pleasant odor.
作用機序
The mechanism by which (Z)-4-Hepten-2-ol exerts its effects depends on its application. In chemical reactions, its reactivity is primarily due to the presence of the hydroxyl group and the double bond, which can participate in various organic reactions. In biological systems, its mechanism of action would depend on its interaction with specific enzymes or receptors, though detailed pathways are often subject to ongoing research.
類似化合物との比較
(E)-4-Hepten-2-ol: The “E” isomer of 4-Hepten-2-ol, where the highest priority substituents on either side of the double bond are on opposite sides.
4-Heptanol: A saturated alcohol with no double bonds.
4-Hepten-1-ol: An unsaturated alcohol with the hydroxyl group on the first carbon atom.
Uniqueness:
Spatial Configuration: The “Z” configuration of (Z)-4-Hepten-2-ol gives it unique chemical properties and reactivity compared to its “E” isomer.
Reactivity: The presence of both a double bond and a hydroxyl group allows for a diverse range of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
124753-74-8 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC名 |
(Z)-hept-4-en-2-ol |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7(2)8/h4-5,7-8H,3,6H2,1-2H3/b5-4- |
InChIキー |
KZUFTCBJDQXWOJ-PLNGDYQASA-N |
異性体SMILES |
CC/C=C\CC(C)O |
正規SMILES |
CCC=CCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


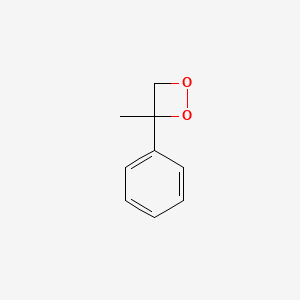


![1-Propanamine, N,N-bis[2-(diphenylphosphino)ethyl]-](/img/structure/B14688649.png)
